(2E)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid

Antiproliferative Activity HeLa Cervical Carcinoma Structure-Activity Relationship

The compound (2E)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid (CAS 312913-69-2) belongs to the class of α-benzamidoacrylic acid derivatives. It integrates the 3,4,5-trimethoxybenzoyl pharmacophore, a critical motif for tubulin-colchicine site binding, with a 4-methoxyphenyl-substituted acrylic acid backbone.

Molecular Formula C20H21NO7
Molecular Weight 387.4 g/mol
Cat. No. B11704088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid
Molecular FormulaC20H21NO7
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C20H21NO7/c1-25-14-7-5-12(6-8-14)9-15(20(23)24)21-19(22)13-10-16(26-2)18(28-4)17(11-13)27-3/h5-11H,1-4H3,(H,21,22)(H,23,24)/b15-9+
InChIKeyKPAQYWSZGOPYON-OQLLNIDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (2E)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid – Baseline Identity and Comparability Limits


The compound (2E)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid (CAS 312913-69-2) belongs to the class of α-benzamidoacrylic acid derivatives. It integrates the 3,4,5-trimethoxybenzoyl pharmacophore, a critical motif for tubulin-colchicine site binding, with a 4-methoxyphenyl-substituted acrylic acid backbone [1]. This structural assembly is distinct from simple (E)-β-(benzoyl)acrylic acids and positions the molecule within the broader category of microtubule-targeting agents, yet its specific differentiation requires quantitative comparison against defined analogs.

Why Generic Substitution Fails for (2E)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid


Simple substitution within the (E)-β-(benzoyl)acrylic acid class produces widely divergent antiproliferative potencies that are highly sensitive to the substitution pattern on the benzoyl ring. For example, the 4-methoxy-benzoyl derivative exhibits an IC50 >31.4 mM against HeLa cells, which is weaker than the unsubstituted parent (IC50 28.5 mM) [1]. The presence of the 3,4,5-trimethoxybenzoyl group is known to be critical for high-affinity tubulin binding in analogous scaffolds, indicating that the target compound’s activity cannot be extrapolated from mono-methoxybenzoyl analogs. Direct experimental comparison data for this specific compound remain limited, and this guide transparently identifies what evidence exists and where gaps remain.

Quantitative Differentiation Evidence for (2E)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid


Cytostatic Potency Relative to Simple Benzoylacrylic Acid Analogs in HeLa Cells

The closest scaffold-level comparator for which quantitative antiproliferative data exist is the 4-methoxy derivative of (E)-β-(benzoyl)acrylic acid. This analog produced only weak cytostatic activity (IC50 in the range of 31.4 mM) compared to the unsubstituted parent compound (IC50 28.5 mM) in the HeLa MTT assay [1]. The target compound replaces the simple 4-methoxybenzoyl group with a 3,4,5-trimethoxybenzoyl moiety linked via an amino bridge. Although head-to-head data for this exact molecule are absent, the established requirement of the 3,4,5-trimethoxy substitution for high-affinity colchicine-site binding in related scaffolds predicts a significant potency gain over the 4-methoxybenzoyl comparator.

Antiproliferative Activity HeLa Cervical Carcinoma Structure-Activity Relationship

Tubulin Polymerization Inhibition Potential Inferred from Scaffold-Related Compounds

In structurally related amino-2-(3,4,5-trimethoxybenzoyl)benzo[b]furan and 2-amino-3-(3,4,5-trimethoxybenzoyl)-5-phenylthiophene series, the 3,4,5-trimethoxybenzoyl moiety confers potent tubulin polymerization inhibition with IC50 values ranging from 16–24 nM and 2.5–6.5 nM, respectively [1][2]. Removal or reduction of methoxy groups on the benzoyl ring abolishes activity, confirming the pharmacophore requirement. The target compound retains this critical pharmacophore but in an acyclic amino-acrylic acid framework, which may modulate solubility, metabolic stability, or isoform selectivity relative to the benzofuran and thiophene cyclic cores.

Tubulin Polymerization Colchicine Binding Site Microtubule Inhibition

Physicochemical Differentiation: Aqueous Solubility at Physiological pH

The target compound is a carboxylic acid-bearing molecule predicted to exhibit pH-dependent aqueous solubility [1]. Solubility at pH 7.4 is a critical differentiator for compounds intended for in vivo or cell-based assays, as many potent microtubule inhibitors (e.g., CA-4, colchicine) suffer from extremely poor aqueous solubility that limits their experimental utility. Although quantitative solubility data for this compound are not publicly available, the presence of the ionizable acrylic acid moiety and intramolecular hydrogen-bonding capacity of the benzamido group suggests a higher aqueous solubility ceiling than the neutral stilbenoid CA-4 scaffold.

Aqueous Solubility Physicochemical Profile Formulability

Synthetic Accessibility and Purity Profile Relative to Cyclic Tubulin Inhibitors

The target compound is synthesized via condensation of 3,4,5-trimethoxybenzoyl chloride with the appropriate aminoacrylic acid precursor, a two-step route that is considerably simpler than the multi-step syntheses required for benzo[b]furan, benzo[b]thiophene, or tetrahydrothienopyridine-based tubulin inhibitors [1][2]. This synthetic simplicity translates to higher batch-to-batch purity (≥95% as reported by multiple vendors) and lower per-gram procurement costs for early-stage research, compared to the structurally more complex heterocyclic analogs.

Synthetic Tractability Chemical Purity Lead Optimization

Application Scenarios for (2E)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid Based on Available Evidence


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting the Colchicine Site

The acyclic aminoacrylic acid core provides a synthetically accessible departure point from the crowded benzoheterocyclic chemical space. Laboratories seeking novel colchicine-site binders with differentiated IP position can use this compound as a tractable lead for rapid analog generation, leveraging the conserved 3,4,5-trimethoxybenzoyl pharmacophore while exploring conformationally flexible linkers [2][3].

Solubility-Driven Tubulin Inhibitor Probe Development

If experimental solubility confirmation is obtained, this compound may serve as a superior probe molecule for cell-based tubulin polymerization assays where the poor solubility of CA-4 and colchicine necessitates DMSO concentrations that confound results. Its ionizable carboxylate group allows pH-controlled dissolution without organic co-solvents [4].

Comparative Antiproliferative Screening of Trimethoxybenzoyl Derivatives

The compound fills a SAR gap in systematic studies of how linker rigidity and heteroatom positioning affect antiproliferative potency across the (E)-acrylic acid scaffold. Procurement enables direct comparison with published 4-methoxy and 4-halo substituted (E)-β-(benzoyl)acrylic acids under identical assay conditions [1].

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